5-Formyl-2'-O-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2’-O-methyluridine is a modified nucleoside that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 2’-O position of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2’-O-methyluridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the formylation of 2’-O-methyluridine. The reaction conditions often involve the use of formylating agents such as formic acid or formic anhydride in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formylation at the 5-position .
Industrial Production Methods
Industrial production of 5-Formyl-2’-O-methyluridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Carboxy-2’-O-methyluridine
Reduction: 5-Hydroxymethyl-2’-O-methyluridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2’-O-methyluridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formyl-2’-O-methyluridine involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The formyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the binding affinity and specificity of the RNA to its target molecules. This can lead to changes in gene expression and regulation, making it a valuable tool for studying RNA biology and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Formylcytidine: Similar to 5-Formyl-2’-O-methyluridine but with a cytidine base instead of uridine.
5-Hydroxymethyl-2’-O-methyluridine: A reduced form of 5-Formyl-2’-O-methyluridine with a hydroxymethyl group at the 5-position.
5-Carboxy-2’-O-methyluridine: An oxidized form with a carboxyl group at the 5-position.
Uniqueness
5-Formyl-2’-O-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively bind to certain RNA-binding proteins and influence RNA structure and function sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2O7 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18) |
InChI Key |
UFWUTVMPGYYLCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.